
Latamoxef
Descripción general
Descripción
A diferencia de las cefalosporinas, el moxalactam tiene un átomo de oxígeno en lugar del átomo de azufre en el núcleo de la cefalosporina, lo que le proporciona una mayor actividad antibacteriana . Se clasifica como una cefalosporina de tercera generación y se ha utilizado para tratar una variedad de infecciones bacterianas .
Aplicaciones Científicas De Investigación
Clinical Indications
Latamoxef is indicated for various infections, including:
- Bone and Joint Infections
- Gastrointestinal Infections
- Gynecological Infections
- Meningitis
- Respiratory Tract Infections
- Septicemia
- Skin and Soft Tissue Infections
- Urinary Tract Infections (UTIs)
The antibiotic is administered intravenously or intramuscularly, allowing for rapid therapeutic effects in serious infections .
Efficacy Against Resistant Strains
This compound has shown potent antibacterial activities against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that this compound can be part of combination therapies that enhance the efficacy of other antibiotics, such as vancomycin, against these challenging pathogens .
Table 1: Efficacy of this compound Against Resistant Bacteria
Bacteria Type | Resistance Type | Efficacy Observed |
---|---|---|
Staphylococcus aureus | Methicillin-resistant (MRSA) | High synergy with vancomycin |
Enterococcus faecium | Vancomycin-resistant (VRE) | Effective in combination therapy |
Escherichia coli | Extended-spectrum beta-lactamase (ESBL) producers | Effective monotherapy |
Pharmacokinetics and Dosing Regimens
Pharmacokinetic studies have highlighted the variability in this compound's absorption and clearance rates among different populations, particularly pediatrics. Factors such as body surface area (BSA) significantly influence dosing regimens. Adjustments based on individual patient characteristics are crucial for optimizing therapeutic outcomes .
Table 2: Recommended Dosing Regimens Based on BSA
BSA Category | Recommended Dose (mg) | Frequency |
---|---|---|
Pediatric < 0.5 m² | 100 mg | Every 12 hours |
Pediatric 0.5 - 1 m² | 250 mg | Every 12 hours |
Adult | 500 mg | Every 8 hours |
Case Study 1: Pediatric Patient with Severe Infection
A study reported a pediatric patient who developed severe thrombocytopenia after treatment with this compound for pulmonary bacterial infection. The patient's platelet count normalized after discontinuation of the drug, highlighting the need for careful monitoring during treatment .
Case Study 2: Elderly Patients with Coagulation Issues
Two elderly patients treated with this compound experienced significant bleeding complications. Coagulation tests revealed prolonged prothrombin time and high international normalized ratio values, necessitating a reevaluation of this compound's use in this demographic .
Adverse Effects and Safety Profile
While this compound is effective against a broad spectrum of bacteria, it is associated with adverse effects such as coagulation disorders and hypersensitivity reactions. Monitoring for these adverse effects is essential, especially in vulnerable populations like children and the elderly .
Mecanismo De Acción
El moxalactam ejerce sus efectos antibacterianos interfiriendo con la síntesis de la pared celular bacteriana. Inhibe la unión cruzada de las cadenas de peptidoglicano, lo que es esencial para la integridad de la pared celular bacteriana . Esta inhibición conduce a la activación de las autolisinas celulares bacterianas, lo que resulta en la lisis y muerte celular . La presencia del sustituyente 7-α-metoxi confiere estabilidad a la β-lactamasa, lo que hace que el moxalactam sea efectivo contra bacterias productoras de β-lactamasa .
Análisis Bioquímico
Biochemical Properties
Latamoxef works by inhibiting bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall biosynthesis . This action leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
This compound has been studied in pediatric patients, where population pharmacokinetic models of this compound were established . A two-compartment model with first-order elimination best described the pharmacokinetics of total this compound .
Dosage Effects in Animal Models
These models can guide the individualized administration of this compound .
Metabolic Pathways
This compound is rapidly absorbed after oral administration . Renal excretion accounts for 75% of the elimination of this compound .
Transport and Distribution
This compound is rapidly absorbed after oral administration, and its volume of distribution is 8.51 L . It rapidly distributes into visceral tissues, muscles, bones, myocardium, and other tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound interacts with penicillin-binding proteins located in the bacterial cell wall .
Métodos De Preparación
La síntesis del moxalactam implica varios pasos. El éster benzhidrílico del ácido 6-aminopenicilánico se clora en S y se trata con una base, lo que conduce a la formación de un cloruro de sulfenilo intermedio . Este intermedio se desplaza luego con alcohol propargílico en presencia de cloruro de zinc, dando como resultado un diastereoisómero. La cadena lateral se protege como fenilacetamida, y el triple enlace se reduce parcialmente utilizando un catalizador de Lindlar. El epóxido formado se abre con 1-metil-1H-tetrazol-5-tiol, seguido de oxidación de Jones, ozonólisis y reacción con cloruro de tionilo y piridina para dar el producto final .
Análisis De Reacciones Químicas
El moxalactam experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación de Jones se utiliza en su síntesis.
Sustitución: El intermedio epóxido se abre con 1-metil-1H-tetrazol-5-tiol.
Reducción: Reducción parcial del triple enlace usando un catalizador de Lindlar.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de zinc, catalizador de Lindlar, mCPBA (ácido meta-cloroperoxibenzoico) y cloruro de tionilo . Los principales productos formados incluyen el núcleo oxacefem con diversas cadenas laterales que le confieren sus propiedades antibacterianas .
Comparación Con Compuestos Similares
El moxalactam es único entre los antibióticos β-lactámicos debido a su estructura oxacefem. Los compuestos similares incluyen:
Cefotaxima: Otra cefalosporina de tercera generación con un espectro antibacteriano similar pero farmacocinética diferente.
Cefoperazona: Conocido por su actividad antipseudomonal, que es comparable a la del moxalactam.
Ceftazidima: Otra cefalosporina de tercera generación con un espectro más amplio de actividad contra bacterias gramnegativas.
Los elementos estructurales únicos del moxalactam, como la porción metiltetrazoltio y el grupo p-hidroxifenilmalonilo, le proporcionan una mayor estabilidad a la β-lactamasa y una vida media más larga en comparación con sus análogos de cefalosporina .
Actividad Biológica
Latamoxef, also known as moxalactam, is a synthetic beta-lactam antibiotic with a broad spectrum of antibacterial activity. It is particularly noted for its stability against beta-lactamases, which are enzymes produced by certain bacteria that confer resistance to many antibiotics. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, case studies, and research findings.
Antibacterial Spectrum
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies among different bacterial species:
- Gram-negative Bacteria : this compound shows strong activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) for 90% of isolates (MIC90) being 0.125 to 0.5 µg/ml for E. coli and 0.5 µg/ml or less for K. pneumoniae .
- Gram-positive Bacteria : It has moderate activity against Staphylococcus aureus, with MIC90 values ranging from 4 to 16 µg/ml, indicating that it is effective against both penicillin-sensitive and resistant strains .
- Pseudomonas aeruginosa : this compound demonstrates moderate sensitivity, requiring higher concentrations (8–32 µg/ml) to inhibit 50% of strains .
Pharmacokinetics
This compound is administered intravenously or intramuscularly and is not absorbed orally. Following administration, peak serum concentrations vary by age group:
- Neonates : Approximately 105 µg/ml after the first dose.
- Infants : Peaks range from 29 to 260 µg/ml depending on the dose.
- Children : Peak levels reach up to 96.6 µg/ml after intravenous injection .
Clinical Efficacy
This compound has been employed in various clinical settings, particularly in treating infections in neutropenic patients and those undergoing surgical procedures:
- Neutropenic Infections : A randomized trial involving 60 neutropenic patients found that this compound alone achieved infection control in 72% of cases compared to 55% with a combination of cephradine and tobramycin .
- Surgical Prophylaxis : In a study of 116 patients undergoing abdominal surgery, this compound was associated with fewer infections compared to controls .
Case Studies
Several case studies illustrate the clinical implications and adverse effects associated with this compound:
- Thrombocytopenia Case : A report documented severe thrombocytopenia in a patient treated with this compound for tuberculosis and Crohn's disease. The platelet count dropped significantly during treatment but recovered after discontinuation of the antibiotic . This highlights the need for careful monitoring of platelet levels during therapy.
Time | Symptoms | Platelet Count | Treatment |
---|---|---|---|
Day 1 | Bloody sputum | 140000/μL | This compound (2 g IV Q12H) |
Day 9 | Chills & fever | 44000/μL | - |
Day 12 | Scattered purpura | 9000/μL | Discontinued this compound |
- Ineffectiveness Against Stenotrophomonas maltophilia : An observational study showed that this compound was ineffective in treating infections caused by S. maltophilia, with a microbiological failure rate of 41.7% among treated patients .
Adverse Effects
While this compound is generally well tolerated, it can cause adverse reactions such as:
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-CAVRMKNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023338 | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.51e-01 g/L | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64952-97-2, 79120-38-0 | |
Record name | Moxalactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Latamoxef | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXALACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Moxalactam, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, ] By binding to and inhibiting these enzymes, moxalactam disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death. [, ]
A: Yes, moxalactam exhibits remarkable stability against a wide range of beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics. [, , ] This resistance stems from its 7-alpha-methoxy substituent and p-hydroxyphenylmalonyl group, structural features that contribute to its beta-lactamase stability. [] Moreover, studies have shown that moxalactam can inactivate certain cephalosporinases, a type of beta-lactamase, further enhancing its effectiveness against beta-lactamase-producing bacteria. []
ANone: The molecular formula of moxalactam disodium (the clinically used form) is C20H20N6O9S2Na2. Its molecular weight is 586.5 g/mol.
A: Studies have shown that annealing freeze-dried moxalactam with mannitol as an excipient improves its chemical stability and reduces molecular mobility. [] Specifically, annealing at higher temperatures and for longer durations leads to higher relaxation times, indicating decreased molecular mobility and enhanced stability. [] This suggests that annealing can be a viable strategy to improve the long-term stability of moxalactam formulations.
ANone: Moxalactam itself is not a catalyst. Its primary function is as an antibiotic, inhibiting bacterial enzymes involved in cell wall synthesis.
ANone: While the provided research articles do not discuss computational modeling of moxalactam, these techniques can be valuable in understanding its interactions with PBPs, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.
A: The 7-alpha-methoxy substituent and the p-hydroxyphenylmalonyl group in moxalactam's structure are key to its beta-lactamase stability. [] Studies have shown that modifications to these structural features can impact its resistance to enzymatic hydrolysis. [, ] For instance, replacing the oxygen atom in the oxacephem ring with a sulfur atom does not significantly affect its activity against ADP-induced platelet aggregation but can enhance its inhibition of collagen- and PAF-induced aggregation. [] Additionally, decarboxylated moxalactam derivatives demonstrate a weaker inhibition of ADP-induced aggregation but a stronger inhibition of collagen- and PAF-induced aggregation compared to the parent compound. []
A: Research indicates that the carboxyl group in the amide side chain of moxalactam plays a less significant role in its inhibitory effect on platelet aggregation compared to other structural features. []
A: Freeze-drying moxalactam with mannitol as an excipient and subsequent annealing has been shown to improve its stability. [] Further research is needed to explore additional formulation strategies for enhancing its solubility and bioavailability.
A: Moxalactam is primarily eliminated through renal excretion, with approximately 74% of the drug cleared by the kidneys in healthy individuals. [] The remaining portion undergoes nonrenal elimination, which can be highly variable, especially in elderly individuals. []
A: Moxalactam exhibits rapid and complete bioavailability after intramuscular administration. [] Studies in unweaned calves have shown that its bioavailability after intramuscular injection ranges from 69.8% to 79.1%, with peak serum concentrations achieved within one hour. []
A: Moxalactam demonstrates good penetration into the CSF, particularly in the presence of meningeal inflammation. [, ] In rabbits with experimentally induced meningitis, moxalactam achieved CSF concentrations of 9.7 +/- 1.2 micrograms/ml after intravenous infusion. []
A: Dosage adjustments are necessary for patients with renal impairment. [, ] The degree of adjustment depends on the severity of renal dysfunction, with more significant reductions in dosage required for individuals with lower creatinine clearance rates. [, ]
A: Moxalactam demonstrates potent activity against Bacteroides fragilis, comparable to clindamycin and cefoxitin. [, , ] In animal models of subcutaneous abscesses, moxalactam significantly reduced bacterial load, demonstrating its efficacy against this pathogen in vivo. []
A: Yes, moxalactam has been shown to be highly effective in treating uncomplicated gonorrhea, including infections caused by penicillin-resistant strains. [] In a clinical trial, a single 1 g intramuscular injection of moxalactam eradicated Neisseria gonorrhoeae in all 120 evaluable patients, including two individuals infected with penicillin-resistant strains. []
A: Bacterial resistance to moxalactam can arise through mutations in penicillin-binding proteins (PBPs) that reduce its binding affinity. [] Additionally, some bacteria may develop resistance by acquiring beta-lactamases capable of hydrolyzing moxalactam. []
ANone: Cross-resistance can occur between moxalactam and other beta-lactam antibiotics, particularly those within the same class or those sharing similar mechanisms of action. This is often mediated by mutations in PBPs or the acquisition of extended-spectrum beta-lactamases (ESBLs).
A: Both microbiological assays and high-performance liquid chromatography (HPLC) have been employed to determine moxalactam concentrations in biological samples. [] HPLC offers superior precision and accuracy compared to microbiological methods. []
ANone: While not explicitly addressed in the provided research, the dissolution rate and solubility of moxalactam in various media can influence its bioavailability and therapeutic efficacy. Future studies could investigate these factors to optimize its formulation and delivery.
ANone: Validation of analytical methods used to quantify moxalactam is crucial to ensure accuracy, precision, and specificity. This typically involves establishing parameters such as linearity, range, accuracy, precision, limit of detection, limit of quantitation, and specificity.
ANone: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of moxalactam to guarantee its consistency, safety, and efficacy.
A: Several alternative antibiotics exhibit activity against moxalactam-susceptible bacteria. These include other beta-lactams like ceftazidime, cefsulodin, piperacillin, and carbapenems, as well as non-beta-lactam options such as fluoroquinolones, aminoglycosides, and tetracyclines. [, , ] The choice of alternative antibiotic depends on factors such as the specific pathogen, its susceptibility profile, the site of infection, patient-specific factors like allergies and renal function, and local resistance patterns.
ANone: Ongoing research on moxalactam and other beta-lactam antibiotics relies on a robust research infrastructure, including well-equipped laboratories, access to clinical samples, and collaborative networks of researchers across various disciplines.
A: Moxalactam was first introduced in the early 1980s as a promising new beta-lactam antibiotic with a broad spectrum of activity and stability against many beta-lactamases. [, ] It garnered significant attention for its potential to treat serious infections, particularly those caused by gram-negative bacteria. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.